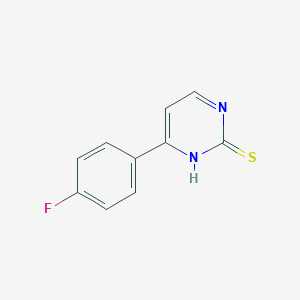

4-(4-Fluorophenyl)-2-pyrimidinethiol

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of heterocyclic chemistry. numberanalytics.com Its significance is deeply rooted in nature, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). numberanalytics.comslideshare.net This biological prevalence has historically made pyrimidine and its derivatives a focal point for chemists and biologists alike. numberanalytics.com

Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological and therapeutic properties. nih.gov The versatility of the pyrimidine scaffold allows for functionalization at various positions, leading to a diverse array of compounds with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govorientjchem.org The ability to fuse the pyrimidine ring with other heterocyclic systems further expands its chemical space, giving rise to novel hybrid molecules with potentially enhanced activities. derpharmachemica.com The inherent reactivity and synthetic accessibility of pyrimidines make them attractive starting materials and intermediates in the synthesis of complex molecules. slideshare.netorientjchem.org

Role of Fluorine Substitution in Modulating Chemical and Biological Profiles

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. Fluorine possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, which can profoundly influence a molecule's characteristics. researchgate.netnih.gov

Strategically placing fluorine in a molecule can significantly alter its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, the electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.net These modifications can enhance the binding affinity of a molecule to its biological target. researchgate.netnih.gov The substitution of hydrogen with fluorine can also impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across biological membranes. nih.gov This ability to fine-tune physicochemical properties makes fluorine a valuable tool for optimizing the biological activity and therapeutic potential of small molecules. nih.govresearchgate.net

Overview of Thiol Functionality in Organic Synthesis and Medicinal Chemistry

The thiol group (-SH), also known as a sulfhydryl group, is a versatile functional group with significant roles in both organic synthesis and medicinal chemistry. In synthetic chemistry, thiols are valuable nucleophiles and can participate in a wide range of reactions, including the formation of thioethers, disulfides, and other sulfur-containing compounds. masterorganicchemistry.comacs.org They serve as important starting materials and intermediates for constructing more complex molecular architectures. ias.ac.in

Structure

2D Structure

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNROSDVLWITKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363054 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-43-0 | |

| Record name | 4-(4-fluorophenyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-FLUOROPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Fluorophenyl 2 Pyrimidinethiol and Analogues

Established Synthetic Pathways for Pyrimidine-2-thiol (B7767146) Core Structures

The pyrimidine-2-thiol scaffold is a key component in a wide range of biologically active compounds. Consequently, numerous synthetic methods have been established for its creation.

Multi-Step Reaction Sequences for 2-Thiopyrimidine Derivatives

Traditional approaches to synthesizing 2-thiopyrimidine derivatives often involve multi-step reaction sequences. youtube.comazom.com These methods provide a high degree of control over the substitution pattern of the final product. A common strategy involves the cyclization of a 1,3-dicarbonyl compound, or a functional equivalent, with thiourea (B124793). For instance, chalcones, which are α,β-unsaturated ketones, can serve as precursors for dihydropyrimidine-2-thione heterocycles. researchgate.net These chalcones are typically synthesized through a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone. researchgate.net The resulting chalcone (B49325) then undergoes a Michael addition with thiourea, followed by cyclization to form the dihydropyrimidine-2-thione ring. researchgate.net

Another multi-step approach involves the initial synthesis of a pyrimidine (B1678525) derivative, which is subsequently converted to the corresponding thiol. For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. mdpi.com This intermediate can then undergo further reactions to introduce the thiol group.

One-Pot Synthesis Approaches for Pyrimidine-2-thiones

To improve efficiency and reduce waste, one-pot synthesis methods have been developed for pyrimidine-2-thiones. These approaches combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. The Biginelli reaction is a classic example of a one-pot synthesis that can be adapted to produce dihydropyrimidine-2-thiones. foliamedica.bgsemanticscholar.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. foliamedica.bgsemanticscholar.org

Variations of this one-pot approach exist, such as the reaction of functionalized amines with 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal to yield 2-thiopyrimidine derivatives. nih.gov Similarly, a three-component reaction of 6-amino-2-(thio or alkylthio)pyrimidin-4(3H)-one, malononitrile, and an aryl aldehyde has been used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net A practical one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has also been reported, highlighting the versatility of one-pot methodologies. nih.gov

Synthesis of 4-(4-Fluorophenyl)-2-pyrimidinethiol and Related Fluorophenyl-Substituted Pyrimidines

The synthesis of the specific compound this compound and its fluorophenyl-substituted analogues builds upon the general methods for pyrimidine-2-thiol synthesis, with a focus on incorporating the fluorophenyl moiety.

Specific Reaction Conditions and Reagents

The synthesis of this compound can be achieved through the reaction of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one with thiourea in the presence of a base such as sodium ethoxide in ethanol (B145695). The reaction mixture is typically heated under reflux to drive the cyclization and formation of the pyrimidine-2-thiol ring.

For related fluorophenyl-substituted pyrimidines, various synthetic strategies have been employed. For example, fluorinated 2-arylchroman-4-one derivatives can be synthesized from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes in a metal-free, one-pot reaction catalyzed by p-toluenesulfonic acid. researchgate.net Another approach involves the lithiation of pyrimidine derivatives followed by nucleophilic addition or substitution reactions to introduce fluorophenylalkyl or fluorophenylalkenyl side chains. researchgate.net

The synthesis of N-(6-(4-(4-fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine involves the reaction of a secondary amine with N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine in the presence of a base like diisopropylethylamine (DIPEA) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com

Advanced Synthetic Strategies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products. nih.gov This technology has been successfully applied to the synthesis of pyrimidine derivatives. foliamedica.bgsemanticscholar.orgnih.govnih.gov For instance, the synthesis of N4-(2-fluorophenyl)-N2-(4-carboxyphenyl)pyrimidine-2,4-diamine hydrochloride was achieved by heating a mixture of 2-chloro-N-(2-fluorophenyl)pyrimidin-4-amine and 4-aminobenzoic acid in ethanol in a microwave reactor. nih.gov

Microwave irradiation facilitates the one-pot multicomponent reaction of different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This method offers advantages such as being metal-free, having shorter reaction times, and easier product purification. nih.gov The Biginelli condensation, a key reaction for synthesizing tetrahydropyrimidine (B8763341) derivatives, can also be efficiently carried out using microwave irradiation. foliamedica.bgsemanticscholar.org

Derivatization Strategies of this compound

The 2-thiol group and the pyrimidine ring of this compound offer several sites for derivatization, allowing for the synthesis of a diverse library of related compounds. nih.govnsf.govnih.gov

One common derivatization strategy is the S-alkylation of the thiol group. nih.gov For example, reacting pyrimidine-2-thiones with ethyl chloroacetate (B1199739) in ethanol leads to the formation of the corresponding ethyl (pyrimidin-2-ylsulfanyl)acetate derivatives. nih.gov Another derivatization involves the hydrazinolysis of the pyrimidine-2-thione with hydrazine (B178648) hydrate, which can yield the corresponding hydrazino compounds. nih.gov

The pyrimidine ring itself can also be a target for derivatization. For instance, cyclocondensation reactions can be performed. The reaction of pyrimidine-2-thiones with ethyl acetoacetate (B1235776) or formic acid can lead to the formation of pyrazol-3-ones or researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidines, respectively. nih.gov Furthermore, the amino group in derivatives can be used for further modifications, such as in the case of N-(4-aminophenyl)piperidine, which is used to derivatize carboxyl groups in organic acids to improve their detection in mass spectrometry. nsf.govnih.govrowan.edu These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Chemical Transformations of the Thiol Group

The thiol group at the C2 position of the pyrimidine ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

S-Alkylation: The most common modification of the thiol group is S-alkylation, which involves the reaction of this compound with various alkyl halides in the presence of a base. This reaction is generally regioselective for the sulfur atom. For instance, the reaction of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride in the presence of a sodium salt in DMF exclusively yields the S-alkylated product. researchgate.net The structure of the resulting thioether can be unambiguously confirmed using techniques like HMBC NMR spectroscopy, which shows a correlation between the protons of the alkyl group and the C2 carbon of the pyrimidine ring. researchgate.net

S-Acylation: In addition to alkylation, the thiol group can undergo S-acylation with acyl halides or anhydrides to form thioesters. This transformation introduces a carbonyl group, which can alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Oxidation: The sulfur atom of the thiol group can exist in various oxidation states, offering another avenue for derivatization. Electrochemical oxidation of 2-pyrimidinethiols in acetonitrile (B52724) has been shown to produce the corresponding disulfides in excellent yields. nih.gov Further oxidation can lead to the formation of sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. For example, the oxidation of N-benzyl-thiomorpholinopyrimidin-4-amine with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding sulfoxide, while using a stronger oxidizing agent like potassium peroxymonosulfate (B1194676) (Oxone®) results in the sulfone. nih.gov These oxidized derivatives introduce polar functional groups that can modulate the compound's solubility and interaction with biological targets.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4,6-Diamino-2-mercaptopyrimidine | n-Heptyl chloride, NaH, DMF | S-Alkylated pyrimidine | researchgate.net |

| 2-Pyrimidinethiol | Electrochemical oxidation | Disulfide | nih.gov |

| N-Benzyl-thiomorpholinopyrimidin-4-amine | mCPBA | Sulfoxide | nih.gov |

| N-Benzyl-thiomorpholinopyrimidin-4-amine | Oxone® | Sulfone | nih.gov |

Modifications on the Pyrimidine Ring and Fluorophenyl Moiety

Modifications to the pyrimidine ring and the fluorophenyl moiety are crucial for fine-tuning the biological activity and pharmacokinetic profile of this compound analogues.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring: The pyrimidine ring can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, typically by first converting the thiol group to a better leaving group, such as a sulfonyl group, or by starting from a halogenated pyrimidine precursor. For example, 2,4-dichloropyrimidine (B19661) can be selectively functionalized at the C4 position by reaction with an amine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in ethanol. nih.gov The remaining chlorine at the C2 position can then be displaced by another nucleophile under more forcing conditions, such as heating in a sealed vessel with n-butanol. nih.gov The reactivity of halopyrimidines in SNAr reactions generally follows the order 4-halo > 2-halo. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds at various positions on the pyrimidine and phenyl rings. To perform a Suzuki-Miyaura coupling on the pyrimidine ring, a halo-substituted precursor is typically required. For instance, 4-chloro-2-trichloromethylquinazoline has been successfully coupled with various boronic acids. researchgate.net Similarly, a halogen atom on the fluorophenyl ring could serve as a handle for introducing diverse aryl or alkyl groups. The use of specific ligands and reaction conditions can control the regioselectivity of these coupling reactions. nih.gov For example, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been achieved with high efficiency using specific palladium catalysts and ligands. nih.gov

Modifications on the Fluorophenyl Moiety: The 4-fluorophenyl group can also be modified to explore its impact on biological activity. This can be achieved by starting with different substituted phenyl boronic acids in the initial synthesis of the pyrimidine core or by performing electrophilic or nucleophilic aromatic substitution reactions on the existing fluorophenyl ring, provided the reaction conditions are compatible with the rest of the molecule. For example, the synthesis of various 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has been reported starting from the corresponding substituted benzaldehydes. nih.gov While direct modification of the fluorophenyl ring in this compound is less commonly reported, the principles of aromatic chemistry suggest that further functionalization is feasible.

| Starting Material | Reagent(s)/Reaction Type | Modification Site | Product Type | Reference |

| 2,4-Dichloropyrimidine | Amine, DIPEA, EtOH | C4 of Pyrimidine | 4-Amino-2-chloropyrimidine | nih.gov |

| 4-Amino-2-chloropyrimidine | Amine, n-Butanol, heat | C2 of Pyrimidine | 2,4-Diaminopyrimidine | nih.gov |

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acid, Pd catalyst | C4 of Quinazoline | 4-Aryl-2-trichloromethylquinazoline | researchgate.net |

| 2-Pyridyl nucleophile | Aryl halide, Pd catalyst | C2 of Pyridine (B92270) | 2-Arylpyridine | nih.gov |

| Substituted benzaldehyde | Diaminopyridine | Phenyl ring | Substituted phenyl-imidazopyridine | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

In ¹H NMR spectroscopy, the proton environments of 4-(4-Fluorophenyl)-2-pyrimidinethiol can be predicted based on data from structurally similar compounds. rsc.orgnih.gov The spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the 4-fluorophenyl group. The aromatic region would likely feature a characteristic AA'BB' system for the para-substituted fluorophenyl ring, appearing as two sets of multiplets or doublets of doublets. nih.gov The protons on the pyrimidine ring will also resonate in the aromatic region but at different chemical shifts due to the electronic influence of the nitrogen atoms and the thiol group. The N-H proton of the thiol group (in its tautomeric form) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine-H (1H) | 8.0 - 8.5 | Doublet (d) |

| Pyrimidine-H (1H) | 7.0 - 7.5 | Doublet (d) |

| Phenyl-H (ortho to F) (2H) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) |

| Phenyl-H (meta to F) (2H) | 8.0 - 8.2 | Multiplet (m) |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as no two carbon atoms are chemically equivalent. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (JC-F). rsc.orgdoi.org The carbon of the C=S group (thiolactone) is expected to be the most downfield signal, typically appearing in the 175-185 ppm range. The remaining aromatic and pyrimidine carbons will resonate between 115 and 165 ppm. rsc.orgdoi.orgbiosynth.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 175 - 185 |

| C-F (Phenyl) | 160 - 165 (d, JC-F ≈ 250 Hz) |

| Pyrimidine Quaternary C | 160 - 165 |

| Pyrimidine CH | 155 - 160 |

| Phenyl Quaternary C | 130 - 135 (d) |

| Phenyl CH (ortho to F) | 128 - 132 (d) |

| Phenyl CH (meta to F) | 115 - 117 (d) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. researchgate.net The IR spectrum of this compound is expected to display characteristic absorption bands confirming its key structural features. A prominent band associated with the C=S (thione) stretching vibration is anticipated. researchgate.net Other significant absorptions include those for N-H stretching (from the pyrimidine-2(1H)-thione tautomer), C=N and C=C stretching vibrations from the aromatic rings, and a strong band for the C-F bond. researchgate.netsbq.org.br

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Ring) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=S Stretch (Thione) | 1100 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under electron impact. The molecular formula of this compound is C₁₀H₇FN₂S, corresponding to a molecular weight of 206.24 g/mol . biosynth.comscbt.comchemimpex.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 206. A characteristic (M+2)⁺ peak, approximately 4.4% of the M⁺ peak intensity, is also expected due to the natural abundance of the ³⁴S isotope. sapub.org Fragmentation analysis of similar pyrimidinethiones suggests that the molecule would likely undergo cleavage to produce characteristic fragments. sapub.orgmassbank.eu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z | Description |

|---|---|---|

| [C₁₀H₇FN₂S]⁺ | 206 | Molecular Ion (M⁺) |

| [C₁₀H₇FN₂³⁴S]⁺ | 208 | Isotopic Peak (M+2)⁺ |

| [C₉H₆FN₂]⁺ | 173 | Loss of SH radical |

| [C₁₀H₆N₂S]⁺ | 186 | Loss of F radical (less common) |

| [C₄H₃N₂S]⁺ | 111 | Pyrimidinethiol fragment |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. jhu.edunih.gov For this compound, which exists as a yellow crystalline powder, an XRD analysis would reveal the planarity of the pyrimidine and fluorophenyl rings, the dihedral angle between them, and the specific bond lengths of the C=S and C-F bonds. chemimpex.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., N-H···S or N-H···N) and π-π stacking, that govern the crystal packing in the solid state. nih.gov While this technique is paramount for structural confirmation, detailed crystallographic data for this specific compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, comprising the pyrimidine and fluorophenyl rings, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorptions are due to π → π* transitions within the aromatic and heteroaromatic systems. researchgate.net The presence of heteroatoms (N and S) also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. The absorption maxima for related fluorophenyl and pyrimidine systems suggest that significant absorption for this compound would occur in the 250-350 nm range. researchgate.netspectrabase.com The exact position and intensity of these bands are influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl 2 Pyrimidinethiol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. This approach is centered on the principle that the total energy of a system can be determined from its electron density. DFT methods are widely used to predict molecular geometries, electronic structures, and various other properties with a favorable balance between accuracy and computational cost. researchgate.net

The first step in a theoretical investigation is typically the geometry optimization of the molecule. This computational process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For 4-(4-Fluorophenyl)-2-pyrimidinethiol, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Conformational analysis, a part of this process, explores the different spatial arrangements of the atoms (conformers) that can arise from rotation around single bonds. By comparing the energies of these conformers, the most stable or preferred conformation can be identified. For instance, the orientation of the fluorophenyl group relative to the pyrimidine (B1678525) ring is a key conformational feature. The geometry of the molecule is optimized to a minimum on the potential energy surface, which is confirmed when all calculated vibrational frequencies are positive.

The following table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). These values represent the predicted stable structure of the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.34 Å |

| Bond Length | C=N (pyrimidine) | 1.33 Å |

| Bond Angle | F-C-C (phenyl) | 118.5° |

| Bond Angle | C-S-H | 99.5° |

| Dihedral Angle | C-C-C-N (Phenyl-Pyrimidine) | 25.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized over the sulfur atom and the pyrimidine ring, while the LUMO is distributed across the pyrimidine and fluorophenyl rings.

The table below shows representative FMO energy values that might be calculated for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential", which are electron-poor and represent sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.netresearchgate.net

In this compound, the MEP map would likely show the most negative potential (red/yellow) localized around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group, highlighting their nucleophilic character. The most positive potential (blue) would be expected around the thiol hydrogen atom, indicating its susceptibility to deprotonation or interaction with a nucleophile.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding, charge transfer, and intramolecular interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis provides detailed information on:

Hybridization: It determines the hybridization of atomic orbitals that form chemical bonds.

Charge Distribution: It calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Hyperconjugation: It quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. wisc.edu These interactions, such as the delocalization of a lone pair into an adjacent anti-bonding orbital (e.g., n → σ*), are crucial for understanding molecular stability and conformation. For example, the interaction between the lone pairs on the nitrogen atoms and the antibonding orbitals of adjacent bonds within the pyrimidine ring contributes significantly to the molecule's electronic structure. aiu.edu

Natural Hybrid Orbital (NHO) analysis, a component of NBO, specifically describes the hybridization and directionality of the orbitals used to form bonds, offering insights into bond bending and geometric strain. wisc.edu

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. scispace.com These descriptors provide a quantitative measure of a molecule's stability and reactivity tendencies.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. unar.ac.id

These descriptors are instrumental in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. researchgate.net

This table provides hypothetical values for the quantum chemical descriptors of this compound, derived from the FMO energies listed previously.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.20 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |

Simulation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of computational chemistry is the simulation of spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, scientists can validate the optimized molecular structure and gain a deeper understanding of the spectroscopic features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (e.g., ¹H and ¹³C). researchgate.net Theoretical chemical shifts are calculated relative to a standard reference, such as Tetramethylsilane (TMS). Comparing the calculated shifts with experimental data provides a powerful method for structural elucidation and confirmation. researchgate.net

This synergy between computational prediction and experimental observation is crucial for the accurate characterization of novel compounds like this compound.

Computational Studies on Reaction Mechanisms and Pathways

Computational studies offer a molecular-level understanding of reaction mechanisms, which can be challenging to determine solely through experimental means. pitt.edu For pyrimidine derivatives, theoretical calculations are employed to explore potential reaction pathways, identify transition states, and determine the energetics of these processes.

A significant aspect of the reactivity of this compound is its potential participation in various chemical transformations. The synthesis of related 4-aryl-2-thioxo-pyrimido[1,2-a] mdpi.comijcce.ac.iracs.orgtriazin-6(2H)-ones, for example, involves the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes. mdpi.com In such reactions, the tautomeric form of the pyrimidine ring plays a critical role in determining the reaction's regioselectivity. mdpi.com It is well-established that the amide form is generally the more stable tautomer for pyrimidin-4-ones. mdpi.com Computational models can predict the relative stabilities of different tautomers and thus help in rationalizing the observed product distribution.

In the study of pyrazolo[3,4-d]pyrimidine-4-amines synthesis, DFT calculations were instrumental in distinguishing between two plausible mechanistic routes. researchgate.net The calculations demonstrated that the pathway involving nucleophilic attack by an amine on the cyano group followed by cyclization was energetically more favorable than a route involving a Dimroth rearrangement. researchgate.net This highlights the predictive power of computational chemistry in elucidating complex reaction mechanisms.

The thiol-thione tautomerism is a fundamental reaction pathway for 2-pyrimidinethiols. Computational studies on related systems, such as 2-pyridinethione, have shown that while the thiol form may be more stable in the gas phase, the thione form is thermodynamically favored in solution. mdpi.com The transition state for intramolecular proton transfer is typically high in energy, suggesting that tautomerization is often facilitated by intermolecular interactions, such as the formation of hydrogen-bonded dimers. mdpi.com

Table 1: Representative Theoretical Data on Tautomerism in Related Thione/Thiol Systems

| Compound | Method | Basis Set | Property | Gas Phase Value | Solvated Value (Solvent) |

| 2-Pyridinethione/thiol | CCSD(T) | cc-pVTZ | Relative Stability (kcal/mol) | Thiol more stable by 2.61 | Thione more stable by 1.96 (Cyclohexane) |

| 2-Pyridinethione/thiol | B3LYP | 6-311+G(3df,2p) | Dimerization ΔH (kcal/mol) | - | -7.0 ± 0.7 (C₆D₆) |

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the molecular properties and reactivity of a solute. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent on chemical processes. ijcce.ac.ir These models treat the solvent as a continuous dielectric medium, which can affect the stability of different molecular states, including reactants, transition states, and products.

For molecules like this compound, solvent polarity plays a crucial role in the thiol-thione tautomeric equilibrium. Studies on 2-mercaptopyrimidine (B73435) have shown that polar solvents tend to shift the equilibrium towards the more polar thione form. ijcce.ac.ir This is a general trend observed for many tautomeric systems where one tautomer has a significantly larger dipole moment. mdpi.com In dilute solutions of nonpolar solvents, the thiol form is often found to be predominant. ijcce.ac.ir

DFT calculations on various pyrimidine and pyridine (B92270) derivatives have consistently shown that the inclusion of a solvent model is critical for accurately predicting molecular properties and reactivity in solution. ijcce.ac.irresearchgate.net For instance, in the study of pyridinyl and pyrimidinyl phosphonates, TD-DFT calculations incorporating the PCM model were used to simulate UV-Vis spectra in different solvents, showing good agreement with experimental data. ijcce.ac.ir

The reactivity of a molecule can also be altered by the solvent. The energy barriers for reactions, such as tautomerization, can be either raised or lowered depending on how the solvent stabilizes the reactants and the transition state. For the water-assisted tautomerization of 2-pyridinethione, the bulk solvent effect, as modeled by PCM, was found to increase the tautomerization energy and the potential energy barrier, making the reaction less favorable in a polar medium. mdpi.com

Table 2: Calculated Solvent Effects on Properties of Related Pyrimidine Derivatives

| Compound/System | Method | Property | Gas Phase | Methanol | Dioxane |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | TD-DFT | λmax (nm) | Calculated | Calculated | Calculated |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | DFT/B3LYP | Energy Gap ΔE (eV) | - | 3.63 | - |

This table provides examples of computational data on solvent effects for related pyrimidine structures to illustrate the principles, as specific comprehensive data for this compound is limited in the cited literature.

Chemical Reactivity and Synthetic Applications of 4 4 Fluorophenyl 2 Pyrimidinethiol

Thiol Group Reactivity: Oxidation and Nucleophilic Transformations

The thiol (-SH) group in 4-(4-fluorophenyl)-2-pyrimidinethiol is the primary site of its characteristic reactivity. It can readily undergo oxidation and participate in various nucleophilic transformations.

The sulfur atom of the thiol group can be oxidized to form disulfide bonds, a transformation that can be valuable in the design of certain therapeutic agents and biomaterials. chemimpex.com

As a potent nucleophile, the thiol group readily partakes in S-alkylation reactions. This reactivity allows for the introduction of a wide range of substituents at the 2-position of the pyrimidine (B1678525) ring. This is a common strategy for modifying the compound's properties and exploring structure-activity relationships in drug discovery. chemimpex.com Furthermore, the thiol group's nucleophilicity is central to its role in nucleophilic aromatic substitution (SNAr) reactions, where it can displace suitable leaving groups on other aromatic systems. chemrxiv.org

The reactivity of related 2-sulfonylpyrimidines has been extensively studied, highlighting the capacity of the pyrimidine scaffold to undergo SNAr reactions. In these systems, the sulfonyl group acts as an excellent leaving group, readily displaced by nucleophiles like thiols. nih.gov This provides a model for understanding the potential of this compound to react with various electrophiles.

Palladium-Catalyzed Coupling Reactions Involving the Pyrimidine Thiol

While the thiol group itself is highly reactive, modern organic synthesis often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Although direct coupling of the C-S bond is less common than that of C-halogen bonds, the pyrimidine scaffold is amenable to such transformations.

Research on related dihalogenated N-heteroarenes has demonstrated the feasibility of selective palladium-catalyzed cross-coupling reactions. nih.govnih.gov For instance, in 2,4-dichloropyridines, selective coupling at the C-4 position can be achieved using specific ligands. nih.govnih.gov This suggests that with appropriate catalytic systems, the 4-(4-fluorophenyl) group of this compound could potentially participate in cross-coupling reactions, or the thiol group could be converted to a more suitable leaving group for such transformations.

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming C-C bonds, has been successfully applied to various heterocyclic systems, including those containing fluorine atoms. chemicalbook.comcatalysis.ru This precedent suggests the potential for coupling reactions involving the 4-fluorophenyl moiety of the title compound.

Cyclization Reactions and Heterocyclic Ring Annulation

The bifunctional nature of this compound, possessing both a nucleophilic thiol and an electrophilic pyrimidine ring, makes it an ideal substrate for cyclization and ring annulation reactions. These reactions are instrumental in constructing more complex, fused heterocyclic systems, which are often found in biologically active molecules.

Various strategies for the synthesis of fused pyrimidines have been developed. thieme-connect.de For example, pyrimidine-4-carbaldehydes have been used as key intermediates to construct furo[3,2-d]pyrimidines. thieme-connect.de Similarly, the reactive sites on this compound could be manipulated to participate in intramolecular cyclizations.

The reaction of related 2,4-diazidopyrimidines with nucleophiles leads to the formation of fused tetrazolo[1,5-a]pyrimidine (B1219648) systems through SNAr reactions and subsequent azide-tetrazole equilibrium. nih.gov This highlights the potential for the amino- and thiol- functionalities of the pyrimidine core to engage in cyclization cascades. Furthermore, various cyclization strategies, such as [3+2] and (5+n) cycloadditions involving zwitterionic intermediates, have been employed to construct diverse heterocyclic frameworks. nih.govnih.gov

Applications as a Chemical Intermediate in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

The pyrimidine scaffold is a common feature in many pharmaceutical agents. This compound serves as a key building block in the synthesis of various drug candidates, including those with anti-cancer and anti-inflammatory properties. chemimpex.comchemimpex.com The presence of the 4-fluorophenyl group can enhance the binding affinity and selectivity of the final drug molecule for its biological target. chemimpex.com

For instance, derivatives of this compound have been investigated for their potential as anticancer agents. biosynth.com The ability to modify the thiol group allows for the introduction of various side chains, leading to the generation of libraries of compounds for screening and optimization. The synthesis of complex molecules like N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide, a molecule with multiple functional groups, showcases the utility of pyrimidine intermediates in constructing intricate molecular architectures. nih.gov Furthermore, related pyrimidine derivatives are key intermediates in the synthesis of important drugs like Atorvastatin and Ticagrelor. researchgate.netgoogle.com

Table 1: Examples of Pharmaceutical Building Blocks Derived from or Related to this compound

| Compound Name | Therapeutic Area/Application | Reference |

| This compound | Intermediate for anti-cancer and anti-inflammatory agents | chemimpex.com |

| 2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-(2-(2-hydroxyphenoxy)pyrimidin-4-yl)isoxazol-5(2H)-one | Pharmaceutical intermediate | nih.gov |

| N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide | Pharmaceutical intermediate | nih.gov |

| 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide | Intermediate for Atorvastatin | researchgate.net |

| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Intermediate for Ticagrelor | google.com |

This table is for illustrative purposes and may not be exhaustive.

The pyrimidine ring is also a key component in many agrochemicals, including herbicides and fungicides. This compound has shown potential as a building block for the development of new pesticides and herbicides. chemimpex.com The unique chemical properties of the molecule allow it to effectively interact with biological systems in pests and weeds. chemimpex.com

The development of pesticides containing pyridine (B92270) and pyrimidine moieties has been a significant area of research in the agrochemical industry. agropages.com These compounds are often highly effective and can exhibit favorable environmental profiles. agropages.com For example, aryloxyphenoxypropionates containing pyrimidine rings have been synthesized and shown to possess herbicidal activity. researchgate.net The synthetic versatility of this compound allows for the creation of a diverse range of derivatives that can be screened for agrochemical activity.

General Biological Activities of Pyrimidine and Thiopyrimidine Derivatives

Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties. wjarr.comorientjchem.orgnih.govorientjchem.org The incorporation of a thio-group, creating thiopyrimidines, can further modulate these activities and introduce new therapeutic possibilities. jetir.org

Anticancer Activity

The pyrimidine nucleus is a key structural component in many anticancer agents. juniperpublishers.comorientjchem.orgnih.gov Derivatives of pyrimidine and thiopyrimidine have demonstrated significant antiproliferative activity against various cancer cell lines. wjarr.comjetir.org

One of the most well-known pyrimidine-based anticancer drugs is 5-fluorouracil (B62378) (5-FU), which functions as an antimetabolite, interfering with DNA synthesis in cancer cells. jetir.org Thiopyrimidine derivatives have also shown potent anticancer effects. For instance, some 2-thiopyrimidine derivatives have been reported to exhibit strong anticancer activity against leukemia, colon, and breast cancer cell lines. jetir.org The mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells, such as the inhibition of enzymes like thymidylate synthase. jetir.org

Recent research has highlighted the potential of novel thiopyrimidine-5-carbonitrile derivatives, which have shown high selectivity in inhibiting breast (MCF7), colon (HCT116), and liver (HEPG2) cancer cell lines, with activity comparable to 5-fluorouracil. wjarr.com Furthermore, glycosylation of thiopyrimidine derivatives has led to the development of compounds with notable activity against prostate (PC-3) and colorectal (HCT-116) cancer cell lines. japsonline.comresearchgate.net Thiazolo[4,5-d]pyrimidine derivatives, which are fused pyrimidine systems, are also being explored as potential anticancer agents due to their activity as purine (B94841) antagonists. mdpi.com

Table 1: Anticancer Activity of Selected Pyrimidine and Thiopyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 5-Fluorouracil (5-FU) | Various | Antimetabolite, inhibits DNA synthesis | jetir.org |

| 2-Thiopyrimidine derivatives | Leukemia, Colon, Breast | Potent anticancer activity | jetir.org |

| Thiopyrimidine-5-carbonitrile derivative | Breast (MCF7), Colon (HCT116), Liver (HEPG2) | Highly selective inhibition | wjarr.com |

| Glycosylated thiopyrimidine derivatives | Prostate (PC-3), Colorectal (HCT-116) | High activity | japsonline.comresearchgate.net |

| Thiazolo[4,5-d]pyrimidine derivatives | Various | Potential anticancer activity as purine antagonists | mdpi.com |

| Pyrimidine derivatives with aryl urea (B33335) moieties | Colon (SW480) | Induction of apoptosis, cell cycle arrest at G2/M phase | nih.gov |

Mechanistic studies have revealed that the anticancer effects of these derivatives can be attributed to various cellular processes. For example, a novel indolyl-pyrimidine hybrid demonstrated potent antiproliferative activity by inhibiting EGFR. wjarr.com Some thiopyrimidine derivatives induce apoptosis in tumor cells by inhibiting STAT3 and STAT5a. jetir.org A series of pyrimidine derivatives containing aryl urea moieties were found to induce apoptosis in colon cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Anti-inflammatory Activity

Pyrimidine and thiopyrimidine derivatives have emerged as significant candidates in the development of new anti-inflammatory drugs. wjarr.comnih.govnih.gov Several pyrimidine-based drugs, such as afloqualone (B1666628) and proquazone, are already in clinical use for their anti-inflammatory properties. nih.gov The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.govmdpi.com

The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the production of various inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. nih.gov By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which are major contributors to pain and inflammation. nih.gov

Research has shown that certain 2-thiopyrimidine derivatives exhibit notable anti-inflammatory and analgesic activities. nih.gov For instance, one study reported a 2-thiopyrimidine derivative with good anti-inflammatory activity (37.4% inhibition at 100 mg/kg) in a carrageenan-induced paw edema model in rats. nih.gov The introduction of specific substituents onto the pyrimidine ring can significantly influence the anti-inflammatory potency and selectivity towards COX-2. nih.gov For example, some pyrimidine derivatives have shown higher selectivity for COX-2 over COX-1, which could lead to a better safety profile with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Table 2: Anti-inflammatory Activity of Selected Pyrimidine and Thiopyrimidine Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |

| Afloqualone, Proquazone | Inhibition of inflammatory mediators | Clinically used anti-inflammatory drugs | nih.gov |

| Pyrimidine Derivatives | Inhibition of COX-1/COX-2 enzymes | Reduced production of PGE2 | nih.govmdpi.com |

| 2-Thiopyrimidine Derivatives | Inhibition of inflammatory mediators | Good anti-inflammatory and analgesic activity | nih.gov |

| Pyrimidine derivatives with high COX-2 selectivity | Selective inhibition of COX-2 | Potentially better safety profile than non-selective NSAIDs | mdpi.com |

Antimicrobial and Antibacterial Activity

The pyrimidine nucleus is a fundamental component of many compounds with potent antimicrobial and antibacterial properties. wjarr.comorientjchem.orgorientjchem.orgnih.gov The structural diversity of pyrimidine derivatives allows for the development of agents effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. wjarr.comnih.govias.ac.in

Several established antibacterial drugs, such as trimethoprim (B1683648) and sulfadiazine, are based on the pyrimidine scaffold. wjarr.comnih.gov Trimethoprim, for instance, selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. wjarr.com Thiopyrimidine derivatives have also demonstrated significant antimicrobial activity. jetir.org For example, a thiophenyl substituted pyrimidine derivative has shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The mechanism of action for this particular derivative was found to be the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.org

The introduction of different substituents on the pyrimidine ring can greatly influence the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like chlorine has been shown to enhance the antimicrobial activity of certain pyrimidine derivatives. nih.gov A study on 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines revealed that several of these compounds possessed significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Furthermore, some thiopyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis. jetir.org

Table 3: Antimicrobial and Antibacterial Activity of Selected Pyrimidine and Thiopyrimidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Key Findings | Reference(s) |

| Trimethoprim | Bacteria | Selective inhibitor of bacterial dihydrofolate reductase (DHFR) | wjarr.com |

| Thiophenyl substituted pyrimidine derivative | Gram-positive bacteria (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity | rsc.org |

| Pyrimidine derivatives with electron-withdrawing groups | S. aureus, E. coli, B. subtilis, C. albicans | Enhanced antimicrobial potential | nih.gov |

| 2-(Benzylthio)pyrimidines | Multi-resistant E. coli and S. aureus | Significant antibacterial activity | scirp.org |

| Thiopyrimidine derivatives | Mycobacterium tuberculosis | Antitubercular activity | jetir.org |

Antidiabetic Activity

Pyrimidine derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents. nih.govorientjchem.orgnih.gov Their multifaceted pharmacological profiles allow them to target several key pathways involved in the pathogenesis of diabetes. nih.gov These pathways include the inhibition of dipeptidyl peptidase-4 (DPP-4), modulation of α-glucosidase and α-amylase, and agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

Clinically relevant pyrimidine derivatives like anagliptin (B605506) and tolimidone (B1676669) highlight the therapeutic potential of this chemical scaffold in managing diabetes. nih.gov Anagliptin is a DPP-4 inhibitor, which works by increasing the levels of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels.

Research has focused on synthesizing novel pyrimidine derivatives with improved efficacy and selectivity. For example, pyrimidine-based carbocyclic nucleoside derivatives have been designed to inhibit α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. researchgate.net By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels. researchgate.net Furthermore, some pyrimidine derivatives have been identified as dual inhibitors of α-glucosidase and α-amylase, offering a more comprehensive approach to glycemic control. mdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of a nitrile group at the 5th position and a substituted aromatic ring at the 6th position of the pyrimidine nucleus can be crucial for their antidiabetic activity. ijmspr.in

Table 4: Antidiabetic Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target/Mechanism of Action | Key Findings | Reference(s) |

| Anagliptin | DPP-4 inhibitor | Increases incretin levels, enhances insulin secretion | nih.gov |

| Tolimidone | PPAR-γ agonist | Improves insulin sensitivity | nih.gov |

| Pyrimidine-based carbocyclic nucleosides | α-glucosidase inhibitor | Delays glucose absorption | researchgate.net |

| Pyrimidine derivatives | Dual α-glucosidase and α-amylase inhibitors | Comprehensive glycemic control | mdpi.com |

Antiviral Activity

The pyrimidine core is a well-established pharmacophore in antiviral drug discovery. wjarr.comjuniperpublishers.comnih.gov Numerous pyrimidine and thiopyrimidine derivatives have been synthesized and evaluated for their activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), herpes simplex virus (HSV), and influenza viruses. wjarr.comjuniperpublishers.comnih.gov

One notable example is zidovudine (B1683550) (AZT), a pyrimidine nucleoside analog that was one of the first drugs approved for the treatment of HIV. juniperpublishers.com It acts as a reverse transcriptase inhibitor, preventing the virus from replicating its genetic material. Other pyrimidine derivatives have shown activity against HBV by inhibiting viral replication. wjarr.com

Thiopyrimidine derivatives have also demonstrated significant antiviral potential. For instance, certain modified thiouridine analogues have been evaluated for their inhibitory activity against HIV replication. nih.gov More recently, pyrimidine thioglycosides have been synthesized and tested as potential antiviral agents against SARS-CoV-2 and avian influenza H5N1 viruses. nih.gov These studies have shown that the nature of the substituents on the pyrimidine ring and the sugar moiety can significantly impact the antiviral activity. nih.gov For example, compounds with a free hydroxyl group on the S-glycopyranosyl moiety and those containing N-phenyl or N-4-chlorophenyl pyrimidine rings exhibited enhanced activity. nih.gov

Table 5: Antiviral Activity of Selected Pyrimidine and Thiopyrimidine Derivatives

| Compound/Derivative Class | Target Virus(es) | Mechanism of Action/Key Findings | Reference(s) |

| Zidovudine (AZT) | HIV | Reverse transcriptase inhibitor | juniperpublishers.com |

| Substituted Pyrimidine glycosides | HBV | Moderate viral replication inhibition | wjarr.com |

| Modified thiouridine analogues | HIV | Inhibitory activity against HIV replication | nih.gov |

| Pyrimidine thioglycosides | SARS-CoV-2, Avian Influenza H5N1 | Antiviral activity, influenced by substituents | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | mdpi.com |

Enzyme Inhibition and Receptor Interactions

The biological activities of pyrimidine and thiopyrimidine derivatives are often mediated through their interaction with specific enzymes and cellular receptors. wjarr.com As discussed in the previous sections, these compounds can act as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), cyclooxygenases (COX-1 and COX-2), and viral enzymes like reverse transcriptase. wjarr.comnih.gov

The ability of pyrimidine derivatives to selectively inhibit bacterial DHFR over the human enzyme is the basis for the antibacterial action of drugs like trimethoprim. wjarr.com Similarly, the anti-inflammatory effects of many pyrimidine derivatives stem from their inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins. nih.gov

Beyond enzyme inhibition, pyrimidine derivatives can also interact with various cellular receptors. For example, some have been shown to inhibit the binding of HIV gp120 to CD4 cells, a critical step in the viral entry process. juniperpublishers.com The diverse structures of pyrimidine derivatives allow them to bind to a wide range of biological targets, leading to their broad spectrum of pharmacological activities. Molecular docking studies are often employed to understand the binding modes of these compounds within the active sites of their target enzymes or receptors, providing valuable insights for the design of more potent and selective derivatives. nih.gov

Biological Activity and Mechanistic Insights of 4 4 Fluorophenyl 2 Pyrimidinethiol and Its Analogs

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. orientjchem.orgijpbs.comresearchgate.net Derivatives of pyrimidine are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. orientjchem.orgresearchgate.netnih.gov The subject of this article, 4-(4-fluorophenyl)-2-pyrimidinethiol, is a pyrimidine derivative recognized as a key intermediate in the development of new therapeutic and agrochemical agents. chemimpex.com Its biological potential is attributed to the combination of the pyrimidine core, a reactive thiol group, and a fluorophenyl moiety, which can enhance binding affinity to biological targets. chemimpex.com While detailed biological studies specifically on this compound are limited in publicly accessible literature, research on analogous structures provides significant insights into its potential biological activities and mechanisms of action.

Advanced Applications in Materials Science and Biochemical Research

Utilization in Advanced Materials Development

The compound is a subject of research for its potential in the creation of advanced materials with specialized properties. chemimpex.com Its molecular structure is conducive to integration into larger, functional systems for electronics and biomedical applications.

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices. Unlike traditional inorganic semiconductors, organic materials offer advantages such as flexibility, low cost, and tunable properties. nih.gov The fundamental principle of an organic solar cell relies on a donor-acceptor (D/A) concept, where photoinduced charge transfer occurs at the interface between two organic materials. uni-augsburg.de The performance of these devices, measured by power conversion efficiency (PCE), is an area of intensive research. rug.nlmdpi.com

4-(4-Fluorophenyl)-2-pyrimidinethiol is being investigated for its potential application in the development of organic semiconductors and photovoltaic devices. chemimpex.com The presence of the fluorophenyl and pyrimidine (B1678525) rings, common moieties in organic electronic materials, suggests its potential as a building block for creating new materials with desirable electronic properties. nih.govmdpi.com

Table 1: Key Concepts in Organic Photovoltaics

| Concept | Description | Relevance |

|---|---|---|

| Donor-Acceptor (D/A) Model | The core principle where one material (donor) donates an electron to another (acceptor) upon light absorption to generate charge. uni-augsburg.de | Essential for the function of all organic solar cells. |

| Power Conversion Efficiency (PCE) | The percentage of solar energy that is converted into electrical energy by the device. mdpi.com | The primary metric for evaluating the performance of a photovoltaic cell. |

| Conjugated Polymers | Large molecules with alternating single and double bonds that allow for electron delocalization and charge transport. nih.gov | These are frequently used as the core active materials in organic electronic devices. nih.gov |

| Energy Level Alignment | The relative positioning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the donor and acceptor materials, which dictates the efficiency of charge transfer. | Proper alignment is critical to minimize energy loss and maximize device performance. |

The unique functionalities of this compound make it a valuable intermediate in the design of new biomaterials and therapeutic agents. chemimpex.com The thiol (-SH) group is particularly significant as it allows for the formation of disulfide bonds, a key type of linkage in biological systems and in the design of advanced materials. chemimpex.com This reactivity can be exploited to tether the molecule to larger structures or to create responsive biomaterials.

Furthermore, the compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Research has indicated that this compound has shown in vitro anticancer activity and may have potential for development as a cancer chemotherapeutic agent. biosynth.comchemicalbook.com The fluorophenyl group often contributes to improved binding affinity and selectivity when designing molecules to interact with biological targets. chemimpex.com

Biochemical Research Applications

In the realm of biochemical research, this compound serves as a valuable tool for investigating complex biological processes at the molecular level. chemimpex.com

The compound plays a significant role in research focused on the study and design of enzyme inhibitors. chemimpex.com The pyrimidine scaffold is a "biologically privileged" structure, frequently found in molecules designed to inhibit the activity of specific enzymes. nih.gov Pyrimidine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including protein kinases, cholinesterases, and dipeptidyl peptidase-4 (DPP-4). frontiersin.orgnih.govmdpi.com The design of such inhibitors often involves modifying the substituents on the pyrimidine ring to achieve high potency and selectivity for the target enzyme. nih.govmdpi.com The structure of this compound, featuring both the pyrimidine core and a fluorophenyl group, makes it a relevant building block for creating new potential enzyme inhibitors.

Table 2: Examples of Pyrimidine Scaffolds in Enzyme Inhibition Research

| Pyrimidine Derivative Class | Target Enzyme | Therapeutic Area |

|---|---|---|

| 4,6-Disubstituted pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) frontiersin.org | Alzheimer's Disease frontiersin.org |

| Pyrimidine-quinolone hybrids | Human Lactate Dehydrogenase A (hLDHA) nih.gov | Cancer nih.gov |

| 2,4-Disubstituted pyrimidines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Neurodegenerative Diseases |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VGFR2, Top-II mdpi.com | Cancer mdpi.com |

| Dihydropyrimidine phthalimide hybrids | Dipeptidyl peptidase-4 (DPP-4) mdpi.com | Type 2 Diabetes mdpi.com |

Understanding how ligands bind to and modulate the function of cellular receptors is a cornerstone of pharmacology. The cannabinoid receptor type 1 (CB1R), for example, is a key signal transducer in the central nervous system, and fluorescent probes are crucial for visualizing its distribution and dynamics in real-time. nih.gov The design of such probes involves attaching a fluorescent molecule to a ligand that selectively binds to the target receptor. nih.gov this compound is utilized in research to study these types of receptor interactions, aiding researchers in understanding complex biological signaling pathways. chemimpex.com Its structure can be modified to serve as a scaffold for developing probes that can report on binding events at specific receptors.

Diagnostic Applications

The compound is also under investigation for its potential use in diagnostic applications. chemimpex.com Specifically, it is being explored for the development of diagnostic tests and assays designed to detect specific biomolecules, which could enhance the accuracy of medical diagnostics. chemimpex.com Its utility as a diagnostic reagent stems from its specific chemical properties that allow for modification and incorporation into larger detection systems. biosynth.com

Development of Assays for Biomolecule Detection

The application of this compound in the development of specific assays for the detection of biomolecules is an emerging area of interest within biochemical research. The unique structural features of this compound, including the thiol group and the fluorophenyl moiety, suggest its potential utility in the design of novel sensing platforms. The thiol group allows for the straightforward functionalization of noble metal surfaces, such as gold and silver nanoparticles or electrodes, which are commonly employed in biosensing technologies. This surface modification can serve as a foundational step for the subsequent immobilization of specific recognition elements, such as antibodies, enzymes, or nucleic acid probes, which are essential for the selective capture of target biomolecules.

Furthermore, the aromatic pyrimidine core and the fluorophenyl group can contribute to the electronic and optical properties of the sensing interface. These properties are critical for various signal transduction mechanisms, including fluorescence, colorimetric, and electrochemical detection methods. For instance, the binding of a target biomolecule to a sensor surface functionalized with this compound could induce a measurable change in fluorescence intensity, a shift in color, or a change in electrical current, thereby enabling the quantification of the biomolecule of interest.

Future research in this area could explore the use of this compound in various assay configurations. Investigations could focus on its application in the development of sensitive and selective biosensors for a range of clinically relevant biomolecules, such as proteins, nucleic acids, and small molecule metabolites. The systematic evaluation of its performance in different detection modalities would be crucial in establishing its practical utility in diagnostic and research applications.

Q & A

Q. Q1. What are the common synthetic routes for 4-(4-Fluorophenyl)-2-pyrimidinethiol, and how can reaction conditions be optimized for higher yields?

The synthesis of fluorinated pyrimidines typically involves cyclocondensation or nucleophilic substitution reactions. For example, β-CF₃-aryl ketones can serve as precursors under metal-free, mild conditions to generate 2,6-disubstituted 4-fluoropyrimidines with yields exceeding 85% . Key optimization parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates.

- Catalyst-free conditions : Avoiding metal catalysts minimizes purification challenges and improves scalability .

Q. Q2. What characterization techniques are essential for confirming the structure of this compound?

Structural validation requires multi-technique approaches:

- NMR spectroscopy : ¹H and ¹⁹F NMR identify aromatic proton environments and fluorine substituent positions. For example, ¹⁹F NMR chemical shifts for para-fluorophenyl groups typically range from -110 to -115 ppm .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 235.0432 for C₁₀H₈FN₂S) confirm molecular formula .

- X-ray crystallography : Resolves bond angles and dihedral angles in crystalline derivatives, as demonstrated for related fluorophenyl-pyrimidine analogs .

Advanced Research Questions

Q. Q3. How do structural modifications at the pyrimidine ring impact the compound’s pharmacological activity?

Substituent effects are critical for activity optimization:

- Thiol group (-SH) : Enhances metal-binding capacity, potentially influencing enzyme inhibition (e.g., kinase targets).

- Fluorophenyl positioning : Para-fluorine substitution improves metabolic stability and membrane permeability compared to ortho/meta analogs .

- Heterocyclic fusion : Pyrrolo[3,2-d]pyrimidine derivatives (e.g., 3H-pyrrolo pyrimidines) show enhanced cytotoxicity in cancer cell lines due to planar aromatic systems .

Methodological Insight : Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) can systematically evaluate structure-activity relationships .

Q. Q4. How can researchers address contradictions in biological activity data across studies involving this compound derivatives?

Data discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility. For example, cytotoxic activity in MCF-7 cells may differ from HepG2 due to metabolic enzyme expression .

- Purity thresholds : Impurities >2% (e.g., unreacted guanidine nitrate in cyclocondensation) can skew bioactivity results. Use HPLC with UV detection (λ = 254 nm) to verify purity .

- Solubility effects : Poor aqueous solubility may mask true activity. Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent toxicity .

Q. Q5. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions like m/z 235 → 152 for quantification .

- Isotope dilution : Use deuterated internal standards (e.g., C₁₀H₅D₃FN₂S) to correct for matrix effects in plasma or tissue homogenates .

- Microscopy techniques : Confocal Raman imaging can localize the compound in cellular compartments without labeling .

Experimental Design Considerations

Q. Q6. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS. Thiol groups are prone to oxidation at pH > 8, forming disulfide dimers .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For fluoropyrimidines, degradation typically occurs above 200°C .

Q. Q7. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Protecting groups : Use tert-butyl thiol protection to prevent unwanted disulfide formation during functionalization .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product accumulation (e.g., aryl fluoride hydrolysis) .

Data Interpretation and Theoretical Frameworks

Q. Q8. How can density functional theory (DFT) calculations enhance the interpretation of spectroscopic data for this compound?

DFT (e.g., B3LYP/6-31G*) predicts:

- Vibrational frequencies : Match experimental IR peaks (e.g., S-H stretch at ~2550 cm⁻¹) to confirm thiol group presence .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions, such as thiol participation in Michael additions .

Q. Q9. What conceptual frameworks guide the development of this compound-based enzyme inhibitors?

- Transition-state analogs : Design derivatives mimicking the tetrahedral intermediate of protease substrates.

- Allosteric modulation : Fluorophenyl groups can occupy hydrophobic pockets distal to active sites, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro